molecular formula C10H8ClN3O2S B1416962 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid CAS No. 1019324-90-3

5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B1416962
CAS No.: 1019324-90-3
M. Wt: 269.71 g/mol
InChI Key: CHGUNXIJCXSEBT-UHFFFAOYSA-N
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Description

5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1019324-90-3 . It has a molecular weight of 269.71 . The IUPAC name for this compound is 5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]nicotinic acid .


Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . It’s known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is substituted with a chlorine atom, a carboxylic acid group, and a sulfanyl group attached to the imidazole ring .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It is highly soluble in water and other polar solvents . The compound’s InChI Code is 1S/C10H8ClN3O2S/c1-14-3-2-12-10(14)17-8-7(11)4-6(5-13-8)9(15)16/h2-5H,1H3,(H,15,16) .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystallography : This chemical compound has been utilized in the synthesis and structural characterization of new pyrazole derivatives. These derivatives have been studied using techniques like NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction (Shen et al., 2012).

  • Chemical Transformations : Research has explored its transformations under various conditions, leading to the unexpected formation of derivatives such as tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and dihydropyridin-2(1H)-one (Nedolya et al., 2018).

  • Intramolecular Cyclization Studies : The compound has been a subject of study in reactions leading to intramolecular cyclization, providing insights into the formation of various esters and the involvement of thioketene intermediates (Remizov et al., 2019).

Application in Drug Development and Cancer Research

  • Aurora Kinase Inhibition : It has been investigated in the context of Aurora kinase inhibition, which is significant in cancer treatment. Research in this area focuses on compounds that inhibit Aurora A and their potential usefulness in cancer therapy (ヘンリー,ジェームズ, 2006).

  • Anti-Cancer Activity : Studies have explored the synthesis of novel compounds from this chemical, examining their crystal structures and evaluating their in vitro cytotoxicities against various cancer cell lines (Qiao et al., 2021).

Molecular Docking and Biological Evaluation

  • Molecular Docking Studies : The compound has been used in molecular docking studies, particularly in the synthesis of novel benzoxazole derivatives. These studies include evaluations of antimicrobial, antioxidant, and antitubercular activities (Fathima et al., 2021).

  • Cytotoxicity Evaluation : Research has been conducted on the synthesis of thiopyrimidine derivatives from this compound, with a focus on their cytotoxicity against various cancer and normal cell lines (Stolarczyk et al., 2018).

Chemical Synthesis and Characterization

  • Synthesis of Bipyridine Derivatives : Studies have looked into the synthesis of bipyridine derivatives from this compound, exploring its potential in organic chemistry and materials science (Zinad et al., 2018).

  • Antimicrobial Activity Assessment : Research on synthesizing new derivatives and assessing their antimicrobial activities has been carried out. This includes exploring the compound's interactions with various microorganisms (Ovonramwen et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it can interact with enzymes involved in metabolic pathways, potentially altering the flux of metabolites. Additionally, the imidazole ring in the compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structures .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, the compound can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access. Additionally, it can interact with transcription factors, influencing gene expression by altering their binding to DNA. The imidazole ring in the compound can also chelate metal ions, affecting the activity of metalloenzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to degradation products that may have different biochemical properties and effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .

Properties

IUPAC Name

5-chloro-6-(1-methylimidazol-2-yl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c1-14-3-2-12-10(14)17-8-7(11)4-6(5-13-8)9(15)16/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGUNXIJCXSEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 2
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 3
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 4
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5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 5
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Reactant of Route 6
5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid

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